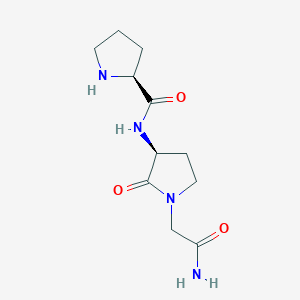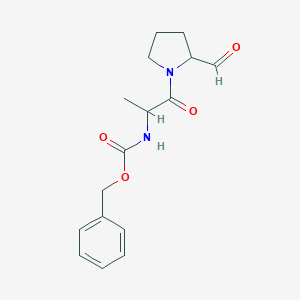
N-Benzyloxycarbonylalanylprolinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonylalanylprolinal, also known as Z-AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a protease inhibitor that has shown promising results in inhibiting the activity of enzymes responsible for the progression of diseases such as cancer and HIV.
Mecanismo De Acción
N-Benzyloxycarbonylalanylprolinal inhibits the activity of proteases by binding to the active site of the enzyme and blocking its activity. The compound has been shown to be selective for certain proteases, which makes it a promising candidate for the development of targeted therapies.
Efectos Bioquímicos Y Fisiológicos
N-Benzyloxycarbonylalanylprolinal has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit HIV replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzyloxycarbonylalanylprolinal has several advantages for lab experiments. The compound is relatively easy to synthesize, has a high purity, and is stable under various conditions. Additionally, the compound has been shown to be selective for certain proteases, which makes it a promising candidate for targeted therapies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-Benzyloxycarbonylalanylprolinal. One potential direction is the development of targeted therapies for diseases such as cancer and HIV. Additionally, the compound could be used as a tool for studying the role of proteases in various biological processes. Further research is also needed to investigate the potential neuroprotective effects of the compound and its potential applications in the treatment of neurodegenerative diseases.
In conclusion, N-Benzyloxycarbonylalanylprolinal is a promising compound that has shown potential applications in various fields of scientific research. The compound has been shown to inhibit the activity of proteases, which makes it a promising candidate for the development of targeted therapies. Further research is needed to fully understand the potential applications of this compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-Benzyloxycarbonylalanylprolinal involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonylalanylprolinal has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in disease progression. Proteases are involved in various biological processes such as cell signaling, apoptosis, and inflammation. Dysregulation of protease activity has been linked to various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
Número CAS |
108708-27-6 |
|---|---|
Nombre del producto |
N-Benzyloxycarbonylalanylprolinal |
Fórmula molecular |
C16H19N2O4- |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21) |
Clave InChI |
FROFXOQSJFDKGW-UHFFFAOYSA-M |
SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
N-benzyloxycarbonyl-alanylprolinal N-benzyloxycarbonylalanylprolinal Z-Ala-prolinal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



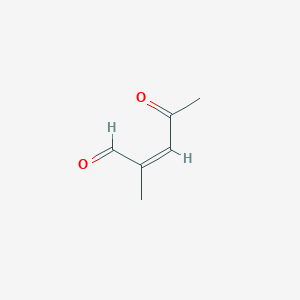
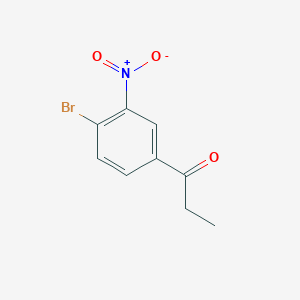
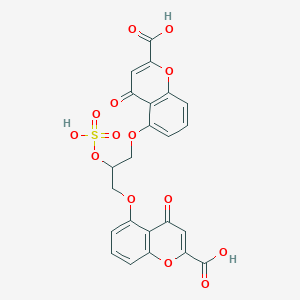
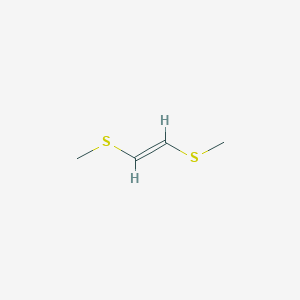
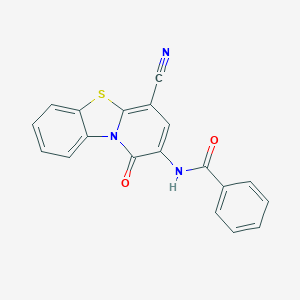
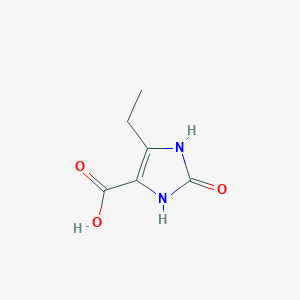
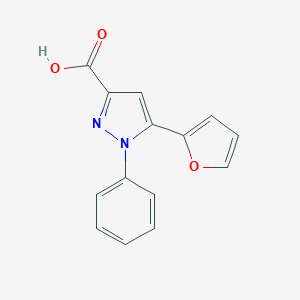
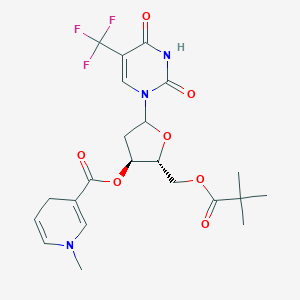
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
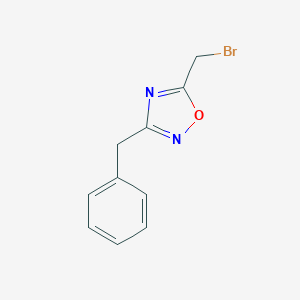
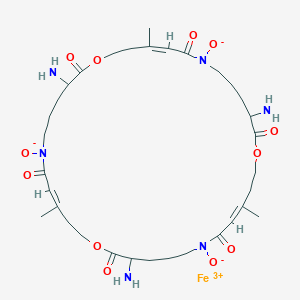
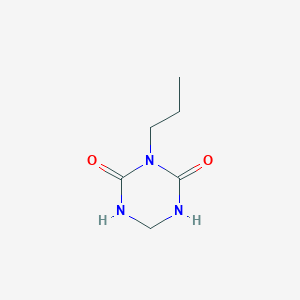
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
